molecular formula C18H21N3O3S B4325327 3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B4325327
M. Wt: 359.4 g/mol
InChI Key: ULGRFJLZLZGETK-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties

Preparation Methods

The synthesis of 3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide involves several steps, typically starting with the preparation of the indazole core. One common method involves the Cu(OAc)2-catalyzed formation of the N–N bond in DMSO under an O2 atmosphere . The reaction conditions often include the use of organometallic reagents to form N–H ketimine species, followed by cyclization to yield the indazole structure. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides. Major products from these reactions include substituted sulfonamides and indazole derivatives.

Scientific Research Applications

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, including reduced inflammation and inhibited cancer cell proliferation .

Comparison with Similar Compounds

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide can be compared to other indazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the tert-butyl and methoxy groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2,3)14-10-13(8-9-16(14)24-4)25(22,23)21-15-7-5-6-12-11-19-20-17(12)15/h5-11,21H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGRFJLZLZGETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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